molecular formula C19H21ClN2O2 B251525 N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide

カタログ番号 B251525
分子量: 344.8 g/mol
InChIキー: IBYBVIJOENWXAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have promising therapeutic potential for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, which is essential for B-cell survival and proliferation. N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide also inhibits the activation of other signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the regulation of cell growth, survival, and inflammation.
Biochemical and Physiological Effects
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as to inhibit the proliferation and migration of B-cells. N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders. In preclinical studies, N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has shown a favorable safety profile, with no significant toxicity observed.

実験室実験の利点と制限

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide is a highly specific and potent inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has been shown to be effective in preclinical models of B-cell malignancies and autoimmune diseases, making it a promising candidate for further clinical development. However, the limitations of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide include its potential for off-target effects and the development of resistance in some patients.

将来の方向性

The future directions for N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide research include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. The combination of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, may enhance its therapeutic potential. The identification of biomarkers that predict response to N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide treatment may also improve patient selection and treatment outcomes. Finally, the development of more potent and selective BTK inhibitors may further improve the treatment of B-cell malignancies and other diseases.

合成法

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide can be synthesized using a multi-step process starting from 3-chloro-4-bromophenol. The key step involves the formation of a morpholine ring by reaction with morpholine, followed by the introduction of the dimethylbenzamide group through a coupling reaction with 3,5-dimethylbenzoic acid. The final product is obtained after purification by chromatography.

科学的研究の応用

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE), as well as in the prevention of transplant rejection.

特性

分子式

C19H21ClN2O2

分子量

344.8 g/mol

IUPAC名

N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C19H21ClN2O2/c1-13-9-14(2)11-15(10-13)19(23)21-16-3-4-18(17(20)12-16)22-5-7-24-8-6-22/h3-4,9-12H,5-8H2,1-2H3,(H,21,23)

InChIキー

IBYBVIJOENWXAF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

正規SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。